3-Phenyl-2-propoxyquinazolin-4(3H)-one: Chemical Architecture, Physicochemical Profiling, and Synthetic Methodologies
3-Phenyl-2-propoxyquinazolin-4(3H)-one: Chemical Architecture, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary & Structural Rationale
The quinazolin-4(3H)-one scaffold is a privileged, highly versatile pharmacophore in modern medicinal chemistry. Derivatives of this bicyclic system exhibit a broad spectrum of pharmacological activities, frequently acting as kinase inhibitors, anticonvulsants, and modulators of central nervous system (CNS) targets[1]. The specific functionalization of the quinazolinone core dictates its spatial geometry, electronic distribution, and ultimately, its target affinity.
The compound 3-Phenyl-2-propoxyquinazolin-4(3H)-one represents a highly lipophilic, non-hydrogen-bond-donating derivative. By substituting the N3 position with a phenyl ring and the C2 position with a propoxy chain, the molecule is structurally optimized for enhanced membrane permeability and specific hydrophobic pocket engagement, avoiding the desolvation penalties typically associated with primary or secondary amines.
Physicochemical Profiling & Structure-Property Relationships (SPR)
Understanding the physicochemical parameters of 3-Phenyl-2-propoxyquinazolin-4(3H)-one is critical for predicting its pharmacokinetic behavior and suitability for biological screening. The data summarized below highlights its compliance with Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability and blood-brain barrier (BBB) penetration.
Quantitative Physicochemical Data
| Property | Value | Causality / Pharmacokinetic Implication |
| Molecular Formula | C₁₇H₁₆N₂O₂ | Establishes the baseline atomic composition. |
| Molecular Weight | 280.32 g/mol | Well below the 500 Da threshold, ensuring optimal diffusion rates and oral absorption. |
| LogP (Estimated) | ~3.8 | High lipophilicity driven by the C2-propoxy and N3-phenyl groups; strongly favors lipid bilayer partitioning and BBB transit. |
| Topological Polar Surface Area (tPSA) | 59.5 Ų | Excellent for membrane permeability; falls well below the 90 Ų strict threshold required for CNS-active drugs. |
| Hydrogen Bond Donors (HBD) | 0 | The absence of N-H or O-H bonds eliminates the energetic penalty of breaking water networks during membrane transit. |
| Hydrogen Bond Acceptors (HBA) | 4 | The N1 imine-like nitrogen, N3 amide-like nitrogen, C4 carbonyl, and C2 ether oxygen provide sufficient interaction vectors for target binding. |
| Rotatable Bonds | 4 | Confers moderate conformational flexibility, primarily allowing the propoxy chain to adapt to dynamic hydrophobic pockets. |
Synthetic Methodology & Experimental Protocol
The synthesis of 2-alkoxy-3-arylquinazolinones relies on the precise manipulation of the C2 position. The most reliable and regioselective method involves a Nucleophilic Aromatic Substitution (S_NAr) utilizing a 2-chloroquinazolinone intermediate. The precursor, 2-chloro-3-phenylquinazolin-4(3H)-one (CAS 727-62-8), is a well-characterized electrophile that is commercially available for research purposes[2].
Self-Validating Experimental Protocol
Objective: Synthesize 3-Phenyl-2-propoxyquinazolin-4(3H)-one via S_NAr.
Step 1: In Situ Alkoxide Generation
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Procedure: Under an inert nitrogen atmosphere, charge a flame-dried round-bottom flask with 15 mL of anhydrous n-propanol. Cool the flask to 0°C using an ice bath. Slowly add sodium metal (1.2 equivalents) in small pieces.
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Causality: Sodium metal is strictly required to generate sodium propoxide in situ. Utilizing sodium hydroxide (NaOH) would generate water as a byproduct, which would inevitably hydrolyze the highly reactive 2-chloro intermediate into the thermodynamically stable (and unwanted) 3-phenylquinazoline-2,4(1H,3H)-dione.
Step 2: Nucleophilic Aromatic Substitution (S_NAr)
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Procedure: Once the sodium metal has completely dissolved (indicating full conversion to sodium propoxide), add 2-chloro-3-phenylquinazolin-4(3H)-one (1.0 equivalent)[2] portion-wise to the stirring solution.
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Procedure: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 97°C) for 4 to 6 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
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Causality: The C2 position of the quinazolinone ring is highly electron-deficient due to the electron-withdrawing effects of the adjacent N1 and N3 atoms, as well as the C4 carbonyl. This makes C2 an ideal electrophilic center for attack by the strong propoxide nucleophile.
Step 3: Quenching, Extraction, and Purification
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Procedure: Upon consumption of the starting material, cool the mixture to room temperature and quench by pouring it into 50 mL of ice-cold distilled water.
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Procedure: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.
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Causality: Quenching with ice water immediately halts the reaction and forces the highly lipophilic product out of the alcoholic solution, maximizing the efficiency of the subsequent DCM extraction.
Figure 1: SNAr synthetic workflow for 3-Phenyl-2-propoxyquinazolin-4(3H)-one.
Analytical Characterization & Regiochemical Validation
To ensure the integrity of the synthesized compound, the analytical workflow must definitively prove O-alkylation over the competing N1-alkylation side reaction.
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¹³C NMR Spectroscopy (The Definitive Proof): The chemical shift of the C2 carbon is the self-validating cornerstone of this protocol. In the 2-chloro precursor, the C2 carbon resonates at ~145 ppm. Upon successful substitution with the highly electronegative oxygen of the propoxy group, the C2 resonance shifts downfield to ~154–156 ppm . If N1-alkylation had occurred, the resulting disruption of the conjugated system would yield a drastically different C2 shift.
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¹H NMR Spectroscopy: The propoxy group will present a distinct aliphatic signature: a triplet at ~1.0 ppm (-CH₃), a multiplet at ~1.8 ppm (-CH₂-), and a critical triplet at ~4.4 ppm (-O-CH₂-) . The significant downfield shift of this terminal methylene group confirms its direct attachment to the electronegative oxygen atom.
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FT-IR Spectroscopy: The presence of a strong, sharp absorption band at ~1680 cm⁻¹ confirms the integrity of the C4=O (carbonyl) stretch, while a band at ~1250 cm⁻¹ corroborates the newly formed C-O-C ether linkage.
Pharmacological Relevance & Binding Mechanics
Quinazolinones are highly privileged structures in drug discovery. Due to its specific physicochemical profile (tPSA < 60 Ų, LogP ~3.8, zero HBDs), 3-Phenyl-2-propoxyquinazolin-4(3H)-one is theoretically primed for targets requiring deep hydrophobic pocket insertion, such as the Translocator Protein (TSPO) or the allosteric sites of GABA_A receptors.
The molecule maps to a classic three-point pharmacophore model:
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Hinge/Acceptor Region: The C4 carbonyl acts as a primary hydrogen bond acceptor.
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Hydrophobic Pocket: The flexible C2-propoxy chain provides steric fill and van der Waals interactions.
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Aromatic/π-π Stacking Region: The N3-phenyl ring engages in T-shaped or parallel displaced π-π stacking with aromatic residues (e.g., Phenylalanine or Tyrosine) in the target binding site.
Figure 2: Pharmacophore mapping and predicted target receptor interactions.
References
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Title: Synthesis of Quinazolin-4(3 H )-ones via the Reaction of 2-Halobenzamides with Nitriles Source: ResearchGate / The Journal of Organic Chemistry URL: [Link]
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Title: Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions Source: ResearchGate / MDPI URL: [Link]
